molecular formula C18H18ClNO3 B11941492 3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide CAS No. 853350-11-5

3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide

Cat. No.: B11941492
CAS No.: 853350-11-5
M. Wt: 331.8 g/mol
InChI Key: FXPXGBJBYBUWHZ-CSKARUKUSA-N
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Description

3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a chloro-methoxyphenyl and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-methoxybenzaldehyde with 2-methoxy-5-methylaniline in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. The final step involves the acylation of the amine with acryloyl chloride to yield the desired propenamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. Purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or anticancer properties, making it a subject of interest in drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide
  • 3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-4-methylphenyl)-2-propenamide
  • 3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-ethylphenyl)-2-propenamide

Uniqueness

3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide is unique due to its specific substitution pattern on the phenyl rings The presence of both chloro and methoxy groups, along with the propenamide moiety, imparts distinct chemical and biological properties

Properties

CAS No.

853350-11-5

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

(E)-3-(2-chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide

InChI

InChI=1S/C18H18ClNO3/c1-12-7-9-15(22-2)14(11-12)20-17(21)10-8-13-5-4-6-16(23-3)18(13)19/h4-11H,1-3H3,(H,20,21)/b10-8+

InChI Key

FXPXGBJBYBUWHZ-CSKARUKUSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=C(C(=CC=C2)OC)Cl

Origin of Product

United States

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